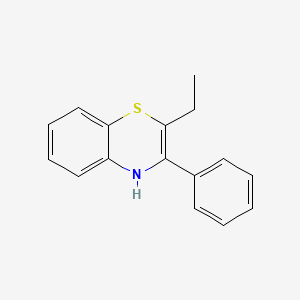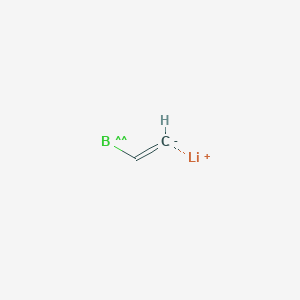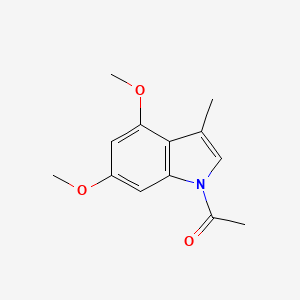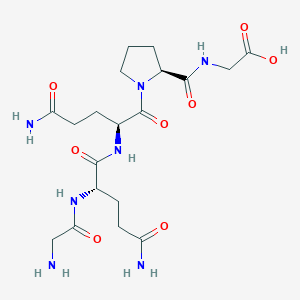![molecular formula C10H16O4 B14217338 2(5H)-Furanone, 4-[(4-hydroxy-4-methylpentyl)oxy]- CAS No. 828916-67-2](/img/structure/B14217338.png)
2(5H)-Furanone, 4-[(4-hydroxy-4-methylpentyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(5H)-Furanone, 4-[(4-hydroxy-4-methylpentyl)oxy]- is an organic compound with the molecular formula C13H22O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its furanone ring structure, which is a five-membered lactone ring, and a hydroxy-methylpentyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 4-[(4-hydroxy-4-methylpentyl)oxy]- typically involves the reaction of furanone derivatives with hydroxy-methylpentyl compounds under controlled conditions. One common method is the esterification reaction, where the furanone derivative reacts with an alcohol in the presence of an acid catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 4-[(4-hydroxy-4-methylpentyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone structure.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination are employed.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, dihydrofuranones, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
2(5H)-Furanone, 4-[(4-hydroxy-4-methylpentyl)oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 4-[(4-hydroxy-4-methylpentyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Hydroxy-4-methylpentyl)-3-cyclohexene-1-carboxaldehyde
- 4-Hydroxy-4-methyl-2-pentanone
Uniqueness
2(5H)-Furanone, 4-[(4-hydroxy-4-methylpentyl)oxy]- is unique due to its furanone ring structure combined with a hydroxy-methylpentyl side chain. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
828916-67-2 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
3-(4-hydroxy-4-methylpentoxy)-2H-furan-5-one |
InChI |
InChI=1S/C10H16O4/c1-10(2,12)4-3-5-13-8-6-9(11)14-7-8/h6,12H,3-5,7H2,1-2H3 |
InChI Key |
QHFWPCOENLEXDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCOC1=CC(=O)OC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenamine, N-[3-(methylthio)-2-phenyl-2-cyclobuten-1-ylidene]-](/img/structure/B14217261.png)
![3,5-Di-tert-butyl-6-[(2-fluoroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14217264.png)
![3-Pentanone, 2,4-dimethyl-2,4-bis[4-(trifluoromethyl)phenyl]-](/img/structure/B14217272.png)

![2-[(5-Fluoro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14217291.png)

methanone](/img/structure/B14217294.png)


![1-[(Benzenesulfonyl)methyl]-3-iodobenzene](/img/structure/B14217327.png)
![N-(3-Chlorophenyl)-2-{(2Z)-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide](/img/structure/B14217340.png)


